3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate

Description

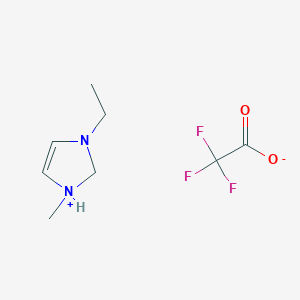

3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate is an ionic liquid composed of a substituted imidazolium cation and a trifluoroacetate anion. The cation features a methyl group at the 1-position and an ethyl group at the 3-position of the imidazolium ring, while the anion is derived from trifluoroacetic acid (CF₃COOH). Such ionic liquids are widely studied for their tunable physicochemical properties, including low volatility, high thermal stability, and solubility in polar solvents .

For instance, trifluoroacetate anions can be introduced by neutralizing trifluoroacetic acid with a hydroxide salt of the cation .

Applications: Imidazolium-based ionic liquids are utilized in catalysis, electrochemistry, and pharmaceuticals due to their stability and customizable properties. The trifluoroacetate anion may enhance solubility in organic media and influence reactivity in acid-catalyzed reactions .

Properties

Molecular Formula |

C8H13F3N2O2 |

|---|---|

Molecular Weight |

226.20 g/mol |

IUPAC Name |

3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C6H12N2.C2HF3O2/c1-3-8-5-4-7(2)6-8;3-2(4,5)1(6)7/h4-5H,3,6H2,1-2H3;(H,6,7) |

InChI Key |

SFPTVQNKTCPLAX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C[NH+](C=C1)C.C(=O)(C(F)(F)F)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate typically involves the reaction of 1-ethyl-3-methylimidazole with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. The process can be summarized as follows:

Starting Materials: 1-ethyl-3-methylimidazole and trifluoroacetic acid.

Reaction Conditions: The reaction is conducted at room temperature with continuous stirring.

Product Isolation: The resulting product is purified through crystallization or distillation to obtain the pure ionic liquid.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Bulk Reactors: Large reactors are used to mix the starting materials.

Temperature Control: The reaction temperature is carefully monitored and maintained.

Purification: Industrial-scale purification techniques, such as column chromatography or recrystallization, are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions using reducing agents.

Substitution: The ionic liquid can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction could produce simpler imidazolium salts.

Scientific Research Applications

Chemistry: 3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate is widely used as a solvent and catalyst in organic synthesis. Its ability to dissolve a wide range of compounds makes it valuable in various chemical reactions.

Biology: In biological research, this compound is used to study enzyme activities and protein interactions. Its ionic nature allows it to stabilize proteins and enzymes, facilitating biochemical assays.

Industry: In industrial applications, this compound is used in electrochemical processes, such as batteries and capacitors, due to its high ionic conductivity and thermal stability.

Mechanism of Action

The mechanism by which 3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate exerts its effects involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can stabilize transition states in chemical reactions, enhancing reaction rates and selectivity. In biological systems, it interacts with proteins and enzymes, stabilizing their active conformations and enhancing their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related ionic liquids and salts:

Key Observations :

Cation Substituents : The 3-ethyl group in the target compound may reduce melting points compared to 1-methylimidazolium salts, improving liquidity at room temperature .

Solubility : Trifluoroacetate-based salts generally exhibit higher solubility in aprotic solvents (e.g., DCM, DMF) than nitrate counterparts, as seen in synthesis protocols .

Thermal and Chemical Stability

- Thermal Stability : Trifluoroacetate-based ionic liquids decompose at higher temperatures (~300°C) compared to nitrates (~200°C) due to the stability of the CF₃ group .

- Chemical Stability : The target compound is likely stable under inert atmospheres (N₂) but may hydrolyze in aqueous acidic conditions, as seen in benzimidazole syntheses using CF₃COOH and HCl .

Biological Activity

Basic Information

- IUPAC Name : 3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium; trifluoroacetate

- Molecular Formula : C6H11ClN2O4

- Molecular Weight : 212.63 g/mol

- Density : Not Available

- LogP : 0.71

Structural Characteristics

The structural formula of the compound can be represented as follows:

Research indicates that ionic liquids like 3-ethyl-1-methyl-1,2-dihydroimidazolium can interact with biological membranes and proteins. The trifluoroacetate anion may enhance solubility and permeability of the compound in biological systems.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition of growth. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assessments reveal that while the compound can be toxic to certain cell lines at high concentrations, it shows selective toxicity towards cancer cells compared to normal cells. This selectivity is crucial for potential therapeutic applications in oncology.

Case Studies

- Antimicrobial Efficacy : A study conducted by Schmeisser et al. (2012) reported that 3-ethyl-1-methyl-1,2-dihydroimidazolium exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus, indicating its potential as a biocide in pharmaceutical formulations.

- Cytotoxicity Profile : In vitro studies highlighted by Illner et al. (2019) showed that the compound selectively inhibited the proliferation of human cancer cell lines while sparing non-cancerous cells, suggesting its utility in targeted cancer therapies.

- Cell Membrane Interaction : Research published in Chemistry - A European Journal demonstrated that the ionic liquid alters membrane fluidity and integrity in bacterial cells, leading to cell lysis.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 65039-04-5 |

| Molecular Formula | C6H11ClN2O4 |

| Molecular Weight | 212.63 g/mol |

| LogP | 0.71 |

| Antimicrobial Activity | Yes |

| Selective Cytotoxicity | Yes |

Conclusions

The biological activity of 3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium; trifluoroacetate showcases its potential as an antimicrobial agent and a selective cytotoxic compound for cancer treatment. Further research is warranted to fully elucidate its mechanisms and optimize its application in therapeutic contexts.

Future Directions

Future studies should focus on:

- In vivo testing to confirm efficacy and safety profiles.

- Exploration of its potential as a drug delivery system.

- Investigation into its interactions with various biological macromolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.